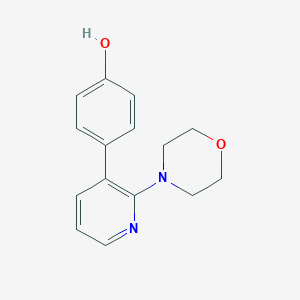

4-(2-Morpholin-4-ylpyridin-3-yl)phenol

Description

Properties

IUPAC Name |

4-(2-morpholin-4-ylpyridin-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-13-5-3-12(4-6-13)14-2-1-7-16-15(14)17-8-10-19-11-9-17/h1-7,18H,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASNOKYMMVUCQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol typically involves the reaction of 2-chloropyridine with morpholine under specific conditions to form 2-(morpholin-4-yl)pyridine. This intermediate is then subjected to a coupling reaction with phenol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholin-4-ylpyridin-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted phenol and pyridine derivatives.

Scientific Research Applications

4-(2-Morpholin-4-ylpyridin-3-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the morpholine and pyridine rings can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Cores

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine

- Key Features: Chloro and amino substituents on pyridine rings; molecular weights range from 466–545 g/mol .

- Comparison: The chloro group enhances electrophilicity, contrasting with the morpholine’s electron-donating nature. Amino groups improve water solubility via hydrogen bonding, whereas the morpholine’s oxygen may offer moderate solubility in polar solvents. Melting points (268–287°C) are higher than those predicted for 4-(2-Morpholin-4-ylpyridin-3-yl)phenol (~200–250°C inferred from molecular weight).

2-Fluoro-5-(4-fluorophenyl)pyridine

Compounds with Alternative Heterocyclic Systems

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Key Features: Imidazole core with phenyl and phenol groups; studied for nonlinear optical (NLO) properties .

- Comparison: The imidazole ring provides a planar π-conjugated system, enhancing NLO activity (χ⁽³⁾ = 2.26 × 10⁻⁶ esu) . Morpholine-pyridine systems may exhibit weaker NLO effects due to reduced conjugation.

Morpholine-Containing Analogues

2,4-Diiodo-6-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol

Physicochemical Properties

Biological Activity

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 232.29 g/mol

The compound consists of a phenolic structure with a morpholine and pyridine moiety, which may contribute to its biological properties.

The biological activity of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation: It can bind to receptors, altering their activity and influencing cellular signaling pathways.

- Antioxidant Activity: Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Therapeutic Potential

Research has indicated several areas where 4-(2-Morpholin-4-ylpyridin-3-yl)phenol may have therapeutic applications:

- Anticancer Activity: Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects: Its ability to modulate neurotransmitter systems suggests potential in treating neurodegenerative diseases.

- Antimicrobial Properties: Preliminary tests indicate that the compound may possess antibacterial and antifungal activities.

Case Studies and Experimental Data

-

Anticancer Studies:

- A study conducted on human cancer cell lines demonstrated that 4-(2-Morpholin-4-ylpyridin-3-yl)phenol significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

-

Neuroprotective Effects:

- Research involving animal models of neurodegeneration showed that treatment with the compound improved cognitive function and reduced neuronal loss, suggesting neuroprotective effects .

-

Antimicrobial Activity:

- In vitro assays revealed that the compound exhibited significant activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Neuroprotective | Improves cognitive function in models | |

| Antimicrobial | Active against multiple bacterial strains |

Q & A

Q. Analytical techniques :

- NMR spectroscopy (¹H, ¹³C) to confirm connectivity and substitution patterns.

- X-ray crystallography for absolute structural determination, utilizing software like SHELXL for refinement .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

Basic: How do the electron-donating groups in 4-(2-Morpholin-4-ylpyridin-3-yl)phenol influence its reactivity in electrophilic substitution reactions?

Answer:

The phenol group (–OH) and morpholine (a tertiary amine) act as electron-donating groups , directing electrophilic attacks to specific positions:

- Phenol group : Activates the aromatic ring, favoring electrophilic substitution at the ortho and para positions.

- Morpholine : The lone pair on the nitrogen stabilizes adjacent positive charges, enhancing reactivity at the pyridine ring.

Q. Methodological considerations :

- Kinetic studies : Monitor reaction rates under varying pH and solvent conditions to quantify substituent effects.

- Competitive experiments : Compare reactivity with analogs lacking morpholine or phenol groups to isolate electronic contributions .

Advanced: What strategies are recommended for resolving contradictions in crystallographic data when determining the molecular structure of this compound?

Answer:

Contradictions may arise from:

- Disordered atoms in the crystal lattice.

- Incorrect space group assignment due to twinning or pseudo-symmetry.

Q. Resolution strategies :

Multi-software validation : Cross-check refinements using SHELXL , Olex2 , and Coot .

Data completeness : Ensure high-resolution data (e.g., < 1.0 Å) and >95% completeness for reliable electron density maps.

Hydrogen bonding analysis : Validate intermolecular interactions (e.g., O–H⋯N) against geometric criteria (bond lengths: 2.6–3.0 Å; angles: 150–180°) .

Example : In a study of a related compound, conflicting torsion angles were resolved by re-examining hydrogen-bonding networks and applying rigid-body constraints during refinement .

Advanced: How can computational methods be integrated with experimental data to predict the hydrogen bonding networks in crystalline forms of this compound?

Answer:

Hybrid approach :

Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential surfaces to predict hydrogen bond donors/acceptors.

Molecular dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to assess stability of proposed networks.

Q. Validation :

- Compare computed hydrogen bond lengths/angles with experimental X-ray data (e.g., O–H⋯N distances: 2.7–2.9 Å ).

- Use tools like Mercury (CCDC) to visualize and quantify packing efficiency .

Case study : For (E)-4-[(4-Amino-5-bromopyridin-3-yl)phenol, DFT-predicted hydrogen bonds matched crystallographic data within 0.1 Å, confirming the 3D network stability .

Basic: What are the spectroscopic signatures of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol in UV-Vis and FTIR analyses?

Answer:

FTIR :

- Phenol O–H stretch : Broad peak at 3200–3400 cm⁻¹.

- Morpholine C–N stretch : 1100–1250 cm⁻¹.

- Pyridine ring vibrations : 1500–1600 cm⁻¹ .

Q. UV-Vis :

- π→π * transitions in aromatic systems: λmax ≈ 260–280 nm.

- n→π * transitions from morpholine’s lone pairs: λmax ≈ 300–320 nm .

Advanced: How do puckering parameters in the morpholine ring affect the compound’s conformational stability?

Answer:

The morpholine ring adopts a chair conformation with puckering coordinates defined by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.